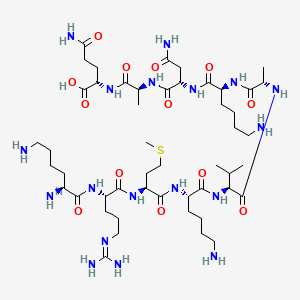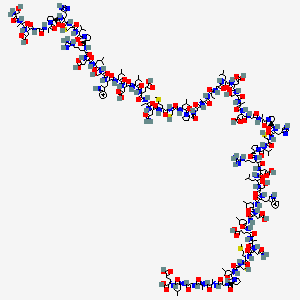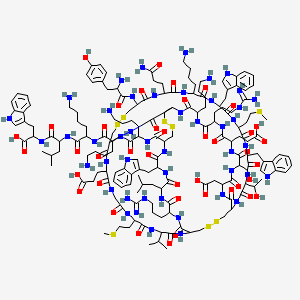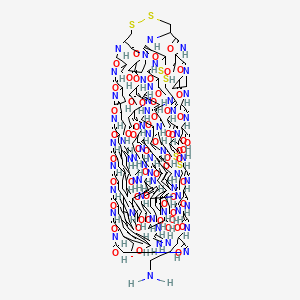
tos-GPR-ANBA-IPA acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-Gly-Pro-Arg-ANBA-IPA acetate, also known as tos-GPR-ANBA-IPA acetate, is a chromogenic peptide substrate . It can be used for luminescence measurement .
Molecular Structure Analysis
The molecular formula of tos-GPR-ANBA-IPA acetate is C32H45N9O10S . Its molecular weight is 747.82 . The H-NMR data is consistent with the structure .Physical And Chemical Properties Analysis
Tos-GPR-ANBA-IPA acetate is a solid substance . It has a solubility of ≥ 25 mg/mL in water . It should be stored at ≤ -20°C, in a dry and sealed condition .Wissenschaftliche Forschungsanwendungen
Zeolite Catalysts in Fine Chemicals Synthesis : This paper discusses the use of zeolites as catalysts in the acetylation of anisole and toluene by acetic anhydride and isopropenyl acetate. It highlights the competitive adsorption of reactants and products, which could be relevant to understanding the behavior of tos-GPR-ANBA-IPA acetate in similar reactions (Derouane et al., 2000).
Oxidation of 2-Propanol using Ozone-Based AOPs : This study explores advanced oxidation processes (AOPs) for decomposing isopropyl alcohol (IPA), which may offer insights into the oxidative behavior of related compounds like tos-GPR-ANBA-IPA acetate (Wu et al., 2008).
Wastewater Treatment by Catalytic Oxidation : The research focuses on treating wastewater containing IPA using catalytic oxidation in superheated steam. Understanding the treatment of IPA might be indirectly applicable to handling tos-GPR-ANBA-IPA acetate in similar conditions (Watanabe et al., 2021).
Photocatalytic Oxidation of Isopropyl Alcohol : Investigating the photocatalytic oxidation of IPA on TiO2, this paper could provide insights into similar oxidative processes for compounds like tos-GPR-ANBA-IPA acetate (Arsac et al., 2006).
Chitosan Membranes for Pervaporation : The study explores crosslinked organic-inorganic hybrid chitosan membranes for the pervaporation dehydration of IPA-water mixtures, potentially relevant to the separation processes involving tos-GPR-ANBA-IPA acetate (Liu et al., 2005).
Supercritical Water Oxidation of Recalcitrant Compounds : This research examines supercritical water oxidation of recalcitrant compounds using IPA as a co-fuel, which might offer insights into the behavior of tos-GPR-ANBA-IPA acetate under similar conditions (Cabeza et al., 2011).
Isopropanol Biosensor Development : The development of an optical biosensor for IPA detection might provide a framework for sensing or analyzing tos-GPR-ANBA-IPA acetate in various applications (Chien et al., 2016).
Catalyst for Acetylation of Alcohols and Amines : A study on the use of iodine in isopropenyl acetate as a catalyst for acetylation could be indirectly relevant to understanding the catalytic potential of tos-GPR-ANBA-IPA acetate (Ahmed & Lier, 2006).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2070009-46-8 |
|---|---|
Molekularformel |
C₃₂H₄₅N₉O₁₀S |
Molekulargewicht |
747.82 |
Sequenz |
One Letter Code: Tos-GPR-ANBA-IPA |
Synonyme |
tos-GPR-ANBA-IPA acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)




![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)




![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)
